Chemical structure and molecular weight of 4-nitro levamisole
Chemical structure and molecular weight of 4-nitro levamisole
An In-depth Technical Guide to 4-Nitro Levamisole: Structure, Synthesis, and Scientific Context
Authored by: A Senior Application Scientist
Introduction
Levamisole, chemically known as (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole, is a well-established synthetic imidazothiazole derivative with a broad spectrum of biological activities.[3] It was initially introduced as an anthelmintic agent for treating parasitic worm infections in both veterinary and human medicine.[4] Beyond its antiparasitic properties, levamisole is also recognized for its immunomodulatory effects and has been investigated as an adjuvant in cancer therapy.[5] The unique chemical scaffold of levamisole has prompted further research into its derivatives to explore new therapeutic applications and to understand the structure-activity relationships. This guide focuses on a specific derivative, 4-nitro levamisole, providing a comprehensive overview of its chemical structure, molecular weight, and a theoretical framework for its synthesis and potential applications, aimed at researchers and professionals in drug development.
Chemical Structure and Molecular Properties of 4-Nitro Levamisole
4-Nitro levamisole, also known as p-nitrolevamisole, is a derivative of levamisole where a nitro group (-NO2) is substituted at the para (4-position) of the phenyl ring.[2] This substitution is expected to significantly influence the electronic properties and, consequently, the biological activity of the parent molecule.
The formal chemical name for this compound is (6S)-6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole .[2]
Table 1: Physicochemical Properties of 4-Nitro Levamisole
| Property | Value | Source |
| Molecular Formula | C11H11N3O2S | [2] |
| Molecular Weight | 249.29 g/mol | [2] |
| CAS Number | 76497-81-9 | [2] |
| IUPAC Name | (6S)-6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole | [2] |
| Appearance | Brown Solid | [2] |
Proposed Synthesis of 4-Nitro Levamisole
One potential synthetic pathway starts with 2-amino-1-(4-nitrophenyl)ethanol. This precursor can be reacted with carbon disulfide to form a dithiocarbamate, which is then cyclized to form the 2-imino-3-(2-hydroxy-2-(4-nitrophenyl)ethyl)thiazolidine intermediate. Subsequent intramolecular cyclization via dehydration would yield 4-nitro levamisole.
An alternative and common method for levamisole synthesis involves the reaction of a substituted phenacyl bromide with 2-imino-1,3-thiazolidine.[6] Adapting this for the 4-nitro derivative would involve using α-bromo-4-nitroacetophenone as the starting material.
Below is a diagram illustrating a proposed synthetic workflow for 4-nitro levamisole.
Caption: A proposed synthetic workflow for 4-nitro levamisole.
Theoretical Spectroscopic Characterization
The structural confirmation of synthesized 4-nitro levamisole would rely on standard spectroscopic techniques. Based on its molecular structure, the following spectral characteristics can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazothiazole ring system. The aromatic protons on the 4-nitrophenyl group would likely appear as two doublets in the downfield region (around 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group.
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¹³C NMR: The carbon NMR would show characteristic peaks for the carbons in the heterocyclic rings and the 4-nitrophenyl group. The carbon attached to the nitro group would be significantly deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum should display strong characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group, typically in the regions of 1500-1550 cm⁻¹ and 1335-1365 cm⁻¹, respectively.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-nitro levamisole (249.29 g/mol ).
Potential Biological Activity and Research Applications
The introduction of a nitro group to the levamisole scaffold is likely to modulate its biological profile. The nitro group is a well-known pharmacophore that can influence a molecule's pharmacokinetic and pharmacodynamic properties.
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Anthelmintic Activity: The primary activity of levamisole is its anthelmintic effect.[4] The 4-nitro derivative could exhibit altered potency or a different spectrum of activity against various parasites.
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Immunomodulatory Effects: Levamisole is known to restore depressed immune function.[3] The electron-withdrawing nature of the nitro group might alter the molecule's interaction with its biological targets, potentially leading to enhanced or novel immunomodulatory properties.
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Anticancer and Antiangiogenic Potential: Research has been conducted on levamisole derivatives for their antiangiogenic activity.[7] Given that many nitroaromatic compounds have been investigated as anticancer agents, 4-nitro levamisole could be a candidate for such studies.
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Antimicrobial Properties: Nitro-substituted heterocyclic compounds are a well-known class of antimicrobial agents. It is plausible that 4-nitro levamisole could possess antibacterial or antifungal properties that are not present in the parent compound.
Generalized Experimental Protocols
The following are generalized protocols that can serve as a starting point for the synthesis and characterization of 4-nitro levamisole. Researchers should adapt these methods based on laboratory conditions and safety protocols.
Protocol 1: Proposed Synthesis of 4-Nitro Levamisole
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Step 1: Synthesis of the Thiazolidine Intermediate.
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Dissolve 2-amino-1-(4-nitrophenyl)ethanol in a suitable solvent such as ethanol.
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Add an equimolar amount of carbon disulfide and a base (e.g., potassium hydroxide) at a controlled temperature (e.g., 0-5 °C).
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Allow the reaction to proceed for several hours until the formation of the dithiocarbamate is complete (monitored by TLC).
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Add a cyclizing agent (e.g., an alkyl dihalide) to facilitate the formation of the 2-iminothiazolidine ring.
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Isolate and purify the intermediate product, 2-imino-3-(2-hydroxy-2-(4-nitrophenyl)ethyl)thiazolidine, using techniques like recrystallization or column chromatography.
-
-
Step 2: Intramolecular Cyclization.
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Treat the purified intermediate with a dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid) at an elevated temperature.
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Monitor the reaction for the formation of 4-nitro levamisole.
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Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
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Purify the crude 4-nitro levamisole by column chromatography or recrystallization.
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Protocol 2: Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy.
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Prepare a sample of the purified 4-nitro levamisole (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
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Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
-
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Mass Spectrometry (MS).
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Prepare a dilute solution of the sample.
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Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or APCI).
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Determine the mass-to-charge ratio of the molecular ion to confirm the molecular weight.
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Infrared (IR) Spectroscopy.
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Prepare a sample as a KBr pellet or a thin film.
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Acquire the IR spectrum and identify the characteristic absorption bands for the functional groups, particularly the nitro group.
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Conclusion
4-Nitro levamisole represents an intriguing derivative of a pharmacologically significant parent molecule. While detailed research on this specific compound is limited, its chemical properties can be inferred, and plausible synthetic routes can be designed based on the extensive chemistry of levamisole. The introduction of the 4-nitro group is anticipated to confer novel biological activities, making it a promising candidate for further investigation in parasitology, immunology, and oncology. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of 4-nitro levamisole.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-nitro levamisole suppliers USA [americanchemicalsuppliers.com]
- 3. Levamisole - Wikipedia [en.wikipedia.org]
- 4. ozdiscus.com.au [ozdiscus.com.au]
- 5. Levamisole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Levamisole synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
